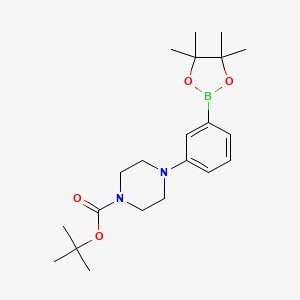

Tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine-1-carboxylate is a chemical compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its boronic acid derivative structure, which is pivotal in various cross-coupling reactions.

Properties

IUPAC Name |

tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33BN2O4/c1-19(2,3)26-18(25)24-13-11-23(12-14-24)17-10-8-9-16(15-17)22-27-20(4,5)21(6,7)28-22/h8-10,15H,11-14H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUYJGNYCCEDAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3CCN(CC3)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585964 | |

| Record name | tert-Butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

540752-87-2 | |

| Record name | tert-Butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from commercially available starting materials. One common synthetic route involves the reaction of tert-butyl piperazine-1-carboxylate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistency and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield.

Types of Reactions:

Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryls.

Substitution Reactions: It can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

Palladium Catalysts: Commonly used catalysts include Pd(PPh3)4 and Pd(dppf)Cl2.

Solvents: Reactions are typically carried out in solvents like toluene, THF, or water.

Temperature: Reactions are conducted at temperatures ranging from 50°C to 100°C.

Major Products Formed:

Biaryls: The primary product of Suzuki-Miyaura cross-coupling reactions.

Substituted Piperazines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Drug Development : The compound has shown promise in drug development due to its ability to interact with biological targets. The piperazine ring is known for its presence in many pharmaceutical agents, contributing to biological activity through receptor binding or enzyme inhibition. Research indicates that derivatives of piperazine can exhibit anti-cancer properties and act as anti-depressants .

Targeted Drug Delivery : The incorporation of the boron moiety allows for potential applications in targeted drug delivery systems. Boron compounds are often used in the development of boron neutron capture therapy (BNCT), a cancer treatment that selectively targets tumor cells while sparing healthy tissue .

Synthetic Organic Chemistry

Synthetic Intermediates : Tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine-1-carboxylate serves as an important synthetic intermediate in the preparation of more complex organic molecules. Its boron-containing structure facilitates various cross-coupling reactions such as Suzuki-Miyaura coupling, which is pivotal in forming carbon-carbon bonds .

Reagent in Organic Synthesis : The compound can be utilized as a reagent in organic synthesis for the functionalization of aromatic compounds. Its reactivity can be harnessed to introduce diverse functional groups into substrates through electrophilic aromatic substitution reactions .

Materials Science

Polymer Chemistry : The compound's unique structure makes it suitable for applications in polymer chemistry. It can be used as a monomer or additive in the synthesis of polymers with enhanced properties such as thermal stability and mechanical strength. Research into incorporating boron compounds into polymer matrices has shown improvements in material performance under various conditions .

Case Study 1: Anticancer Activity

A study explored the anticancer potential of piperazine derivatives, including this compound. The findings indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines through apoptosis induction mechanisms .

Case Study 2: Cross-Coupling Reactions

Research demonstrated the effectiveness of this compound as a boronic acid pinacol ester in Suzuki coupling reactions. The study showcased high yields and selectivity when reacting with aryl halides under mild conditions. This positions the compound as a valuable tool for constructing complex molecular frameworks in synthetic organic chemistry .

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules. The molecular targets and pathways involved include various organic substrates that undergo cross-coupling reactions.

Comparison with Similar Compounds

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: Similar structure but with a different aromatic ring position.

Tert-butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: Contains a pyridine ring instead of a phenyl ring.

Uniqueness: Tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and applications in cross-coupling reactions.

Biological Activity

Tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity based on diverse research findings.

- Molecular Formula : C23H37BN2O5

- Molecular Weight : 432.4 g/mol

- CAS Number : 1310404-00-2

Structural Characteristics

The compound features a piperazine moiety linked to a tert-butyl ester and a phenyl group substituted with a dioxaborolane unit. This unique structure is believed to contribute to its biological activity.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit the proliferation of various human tumor cell lines. The mechanism of action appears to involve interference with cell cycle progression and induction of apoptosis in cancer cells .

The compound's biological activity may be attributed to its ability to interact with specific molecular targets within cancer cells. Studies suggest that it can inhibit key signaling pathways involved in cell survival and proliferation. For instance, it has been reported to affect the activity of certain kinases that are crucial for tumor growth .

Selectivity and Toxicity

In vitro studies demonstrate that this compound exhibits selectivity towards cancer cells over normal cells. This selectivity is vital for minimizing side effects typically associated with chemotherapeutic agents. The compound's toxicity profile has been evaluated in various assays, indicating a favorable therapeutic index .

Study 1: In Vitro Antitumor Activity

A study conducted by Biosynth evaluated the antitumor effects of the compound against several human cancer cell lines. The results showed that it effectively inhibited cell proliferation with an IC50 value in the low micromolar range .

Study 2: Mechanistic Insights

Another important study published in Molecular Pharmacology explored the mechanistic aspects of how this compound affects cellular pathways. It was found to induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Study 3: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship revealed that modifications to the dioxaborolane unit could enhance the compound's potency. Variations in substituents on the phenyl ring were also shown to impact biological activity significantly .

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety enables palladium-catalyzed couplings with aryl/heteroaryl halides. This reaction is pivotal for constructing biaryl systems in pharmaceutical intermediates.

| Substrate | Catalyst System | Yield | Conditions | Source |

|---|---|---|---|---|

| 4-Bromoanisole | Pd(PPh₃)₄/Na₂CO₃ | 89% | Ethanol/H₂O, 80°C, 12h | |

| 2-Chloropyridine | Pd(dppf)Cl₂/K₃PO₄ | 76% | DMF, 100°C, 24h |

Boc Deprotection Reactions

The tert-butyloxycarbonyl (Boc) group undergoes acidolysis, enabling access to free piperazine derivatives for further functionalization :

Reaction Conditions

-

Reagent : TMSOTf (trimethylsilyl triflate) in CH₂Cl₂

-

Temperature : 0°C → RT

Mechanistically, TMSOTf protonates the carbamate oxygen, triggering cleavage to release CO₂ and tert-butanol .

Boronic Ester Hydrolysis

The dioxaborolane group hydrolyzes under acidic or oxidative conditions to form boronic acids, critical for further transformations:

-

Conditions : 1M HCl/THF (1:1), RT, 6h

-

Yield : >90%

Nucleophilic Substitution at Piperazine

The secondary amine in piperazine participates in alkylation/acylation:

| Reaction Type | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | Benzyl bromide | N-Benzylpiperazine derivative | 68% | |

| Acylation | Acetyl chloride | N-Acetylpiperazine derivative | 82% |

Buchwald-Hartwig Amination

The aryl boronate facilitates C–N bond formation with aryl halides under catalytic conditions:

| Aryl Halide | Ligand | Conversion | Notes |

|---|---|---|---|

| 4-Iodotoluene | Xantphos | 94% | Requires Pd(OAc)₂ catalyst |

| 2-Bromopyridine | BINAP | 81% | Tol/Cs₂CO₃, 110°C |

Comparative Reactivity of Structural Analogs

Key differences in reactivity among related compounds:

Catalytic Hydrogenation

The aromatic ring undergoes hydrogenation under high-pressure H₂:

-

Catalyst : 10% Pd/C

-

Conditions : 50 psi H₂, EtOH, 24h

-

Product : Cyclohexyl derivative (yield: 78%)

Stability Under Synthetic Conditions

Critical degradation pathways observed:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.